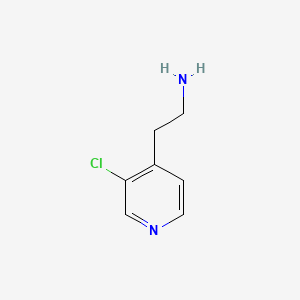

2-(3-Chloropyridin-4-yl)ethanamine

Description

2-(3-Chloropyridin-4-yl)ethanamine is a pyridine derivative featuring a chlorine atom at position 3 and an ethanamine (-CH₂CH₂NH₂) group at position 4 of the aromatic ring. Its molecular formula is C₇H₉ClN₂, with a molecular weight of 156.61 g/mol.

Properties

IUPAC Name |

2-(3-chloropyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTCZXGBCBNUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-4-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with ethylene diamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to reflux, and the product is isolated through distillation and purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process may also involve the use of advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.

Substitution: Amines, thiols; often requires a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloropyridin-4-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2-(3-Chloropyridin-4-yl)ethanamine and related compounds:

Key Observations

Heterocyclic vs.

Substituent Positioning : The chlorine at position 3 on the pyridine ring may sterically hinder interactions compared to position 2 or 4 isomers (e.g., 1-(2-Chloropyridin-4-yl)ethanamine), impacting target selectivity .

Biological Activity

2-(3-Chloropyridin-4-yl)ethanamine, a compound featuring a chlorinated pyridine ring, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 170.62 g/mol

- IUPAC Name : this compound

This compound is characterized by a chlorinated pyridine moiety, which is known to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. The presence of the chlorine atom enhances its binding affinity, potentially leading to modulation of neurotransmitter systems.

- Neurotransmitter Regulation : The compound may act as a ligand for neurotransmitter receptors, influencing synaptic transmission and plasticity.

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological properties:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, although detailed mechanisms and efficacy are still under investigation.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound may possess similar properties.

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.